molecular formula C19H27NO3 B5635368 (3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol

Cat. No. B5635368
M. Wt: 317.4 g/mol
InChI Key: PWCLWPDQVUWVHA-KUHUBIRLSA-N
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Description

The compound is part of a broader class of organic compounds known for their complex synthesis processes and diverse applications in chemistry and pharmacology. While the specific details on this compound are scarce, related research on similar compounds provides insights into its potential synthesis, structure, and properties.

Synthesis Analysis

A general approach to synthesizing similar pyrrolidine derivatives involves asymmetric 1,3-dipolar cycloaddition reactions. For instance, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related compound, was achieved in 51% overall yield via 1,3-dipolar cycloaddition, followed by reduction with LAH and catalytic hydrogenation (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of chemical compounds. For example, studies on 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile variants have detailed their crystal structure, showcasing the utility of this method in understanding compound geometries (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The synthesis and structural determination of pyrrolidine-2,3-dione derivatives highlight the reactions these compounds can undergo and their resultant structures, offering a glimpse into the reactivity and functional group transformations typical for this class of compounds (Nguyen & Dai, 2023).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are essential for understanding the behavior of chemical compounds under different conditions. Although specific data on the compound of interest is not provided, related research emphasizes the importance of these properties in compound characterization.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the presence of functional groups, define a compound's utility in chemical reactions and applications. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide outlines the steps to achieve a target compound with specific chemical properties, showcasing the methodologies for modifying and analyzing chemical attributes (Zhou et al., 2021).

properties

IUPAC Name

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(3-methoxy-4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13-4-5-15(10-17(13)23-3)6-9-18(21)20-11-14(2)19(22,12-20)16-7-8-16/h4-5,10,14,16,22H,6-9,11-12H2,1-3H3/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCLWPDQVUWVHA-KUHUBIRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)CCC3=CC(=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCC3=CC(=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol

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